I-128

GLP-1 receptor agonism Type 2 diabetes research Obesity pharmacology

I-128 (CAS: 1224844-38-5; C₃₁H₃₀ClF₃N₄O₅; MW: 631.04 g/mol) is a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist with an EC50 of 0.0122 nM. The compound is disclosed in WO2024063143A1 (fused ring compounds having GLP-1 receptor agonist effect) and is commercially available as a research tool compound for investigating incretin signaling pathways.

Molecular Formula C31H30ClF3N4O5
Molecular Weight 631.0 g/mol
Cat. No. B12369670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-128
Molecular FormulaC31H30ClF3N4O5
Molecular Weight631.0 g/mol
Structural Identifiers
SMILESCC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)F
InChIInChI=1S/C31H30ClF3N4O5/c1-16-27-17(9-22(29(34)35)30(37-27)44-15-18-3-4-20(32)12-23(18)33)5-7-38(16)14-26-36-28-24(39(26)13-21-6-8-43-21)10-19(31(40)41)11-25(28)42-2/h3-4,9-12,16,21,29H,5-8,13-15H2,1-2H3,(H,40,41)/t16-,21-/m0/s1
InChIKeyZYLXJLUITBJBDF-KKSFZXQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

I-128 GLP-1 Receptor Agonist: Potency and Procurement Specifications for Metabolic Research


I-128 (CAS: 1224844-38-5; C₃₁H₃₀ClF₃N₄O₅; MW: 631.04 g/mol) is a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist with an EC50 of 0.0122 nM [1]. The compound is disclosed in WO2024063143A1 (fused ring compounds having GLP-1 receptor agonist effect) and is commercially available as a research tool compound for investigating incretin signaling pathways [1]. Unlike peptide-based GLP-1 agonists, I-128 offers a non-peptide scaffold with oral bioavailability potential, representing a distinct chemical class within the GLP-1 pharmacopeia [1].

Why I-128 Cannot Be Simply Substituted with Other GLP-1 Agonists in Research Protocols


The GLP-1 receptor agonist class exhibits substantial heterogeneity in potency (spanning >1,000-fold), signaling bias, scaffold chemistry (peptide vs. non-peptide), and downstream cellular response profiles [1]. I-128, with an EC50 of 0.0122 nM, operates in a potency tier distinct from earlier small-molecule GLP-1 agonists (typically 10–1000 nM range) and even surpasses many clinical peptide agonists [1]. The compound's non-peptide fused-ring structure also confers distinct physicochemical and formulation properties relative to peptide GLP-1 agonists like liraglutide or semaglutide, affecting solubility, membrane permeability, and experimental handling requirements [1]. Generic substitution across GLP-1 agonists without verifying target-specific potency and scaffold-dependent cellular pharmacology risks introducing uncontrolled variables in receptor activation kinetics and downstream signaling outcomes [2].

I-128 Quantitative Differentiation Evidence: Potency Comparison Against GLP-1 Agonist Benchmarks


I-128 Exhibits Sub-Picomolar Potency at GLP-1 Receptor, Exceeding Clinical Peptide Agonists

I-128 demonstrates GLP-1 receptor agonist activity with an EC50 of 0.0122 nM (12.2 pM) in cAMP accumulation assays [1]. In cross-study comparison using similar cAMP-based functional assays, this potency exceeds that of semaglutide (EC50 = 0.038 ± 0.008 nM) and liraglutide (EC50 = 0.11 ± 0.01 nM) [2][3].

GLP-1 receptor agonism Type 2 diabetes research Obesity pharmacology

I-128 Represents a Non-Peptide GLP-1 Agonist Scaffold with Distinct Physicochemical Profile

I-128 is a fused-ring small-molecule compound (MW = 631.04 g/mol) as disclosed in patent WO2024063143A1 [1]. This scaffold class is engineered for oral bioavailability, in contrast to peptide GLP-1 agonists which typically require parenteral administration or specialized formulation technologies (e.g., SNAC with semaglutide) to achieve oral absorption [2]. Small-molecule GLP-1 agonists including I-128 occupy a distinct chemical space relative to peptide analogs, with implications for membrane permeability, metabolic stability, and tissue distribution [1].

Small-molecule GLP-1 agonist Oral GLP-1 therapeutic Non-peptide incretin mimetic

I-128 Potency Magnitude Exceeds Representative Small-Molecule GLP-1 Agonists by >100-Fold

The potency of I-128 (EC50 = 0.0122 nM) [1] markedly exceeds that of earlier small-molecule GLP-1 agonists reported in the literature. Representative small-molecule GLP-1 agonists such as compound 2 (Boc5 analog) demonstrate EC50 values in the 1–10 μM range, while compound (S)-9 shows an EC50 of 260 nM [2][3]. I-128's sub-picomolar potency represents an improvement of >100-fold over these earlier-generation small-molecule agonists.

Small-molecule GLP-1 agonist Potency comparison GLP-1 receptor pharmacology

I-128 Structural Identity and Purity Specifications for Reproducible Research

I-128 is defined by molecular formula C₃₁H₃₀ClF₃N₄O₅ (MW = 631.04 g/mol) and is available at ≥95% purity from commercial suppliers . The compound's identity can be verified via LC/MS, NMR, and HPLC as part of standard quality control documentation . This specification ensures batch-to-batch consistency for longitudinal studies requiring reproducible pharmacological effects.

Compound authentication Analytical specifications Research reproducibility

Optimal Research Applications for I-128 Based on Verified Differentiation Evidence


High-Sensitivity GLP-1 Receptor Activation Studies Requiring Sub-Picomolar Potency

I-128's EC50 of 0.0122 nM [1] makes it suitable for in vitro GLP-1 receptor activation experiments where picomolar-range sensitivity is required, such as receptor occupancy studies, low-abundance tissue preparations, or assays where high peptide concentrations would introduce nonspecific binding artifacts [1].

Small-Molecule GLP-1 Agonist Scaffold Development and Structure-Activity Relationship (SAR) Programs

As a patent-disclosed non-peptide fused-ring compound [1], I-128 serves as a reference compound for medicinal chemistry programs developing orally bioavailable GLP-1 agonists. Its defined potency benchmark (0.0122 nM EC50) provides a quantitative comparator for evaluating novel small-molecule GLP-1 agonist candidates [1][2].

Comparative Pharmacology Studies of Peptide vs. Non-Peptide GLP-1 Agonists

I-128 (MW = 631 g/mol) and peptide GLP-1 agonists such as semaglutide (MW = 4113 g/mol) and liraglutide (MW = 3751 g/mol) represent distinct chemical classes with divergent physicochemical properties [1][3][4]. Comparative studies using I-128 can investigate scaffold-dependent differences in receptor binding kinetics, signaling bias, cellular internalization, and tissue penetration [1].

Metabolic Disease Research Requiring Ultra-Potent GLP-1 Receptor Activation

I-128's potency exceeds both semaglutide (3.1-fold) and liraglutide (9.0-fold) in cross-study potency comparison [3][4], supporting its use in diabetes and obesity research models where high-potency GLP-1R activation is desirable . The compound's small-molecule scaffold also facilitates formulation for oral dosing in preclinical animal models [1].

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